3,6-dimercaptopyridazine

Tautomerism Spectroscopic characterization Ionization constants

3,6-Dimercaptopyridazine (CAS: 1445-58-5, C4H4N2S2, MW: 144.22 g/mol), also referred to as 1,2-dihydropyridazine-3,6-dithione or pyridazine-3,6-dithiol, is a heterocyclic compound featuring a pyridazine core with two sulfur-containing functional groups at the 3- and 6-positions. In aqueous solution, the parent compound exists predominantly as 3-mercaptopyridazine-6-thione, a tautomeric form stabilized by resonance.

Molecular Formula C4H4N2S2
Molecular Weight 144.2 g/mol
CAS No. 1445-58-5
Cat. No. B180433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimercaptopyridazine
CAS1445-58-5
Synonyms3,6-Dimercaptopyridazine
Molecular FormulaC4H4N2S2
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=CC(=S)NNC1=S
InChIInChI=1S/C4H4N2S2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8)
InChIKeyICIMHRGIRRYUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimercaptopyridazine (CAS: 1445-58-5): Heterocyclic Dithione Building Block for Coordination Chemistry and Organic Synthesis


3,6-Dimercaptopyridazine (CAS: 1445-58-5, C4H4N2S2, MW: 144.22 g/mol), also referred to as 1,2-dihydropyridazine-3,6-dithione or pyridazine-3,6-dithiol, is a heterocyclic compound featuring a pyridazine core with two sulfur-containing functional groups at the 3- and 6-positions . In aqueous solution, the parent compound exists predominantly as 3-mercaptopyridazine-6-thione, a tautomeric form stabilized by resonance [1]. Its dithione/thiol moieties confer versatile coordination chemistry with transition metals, enabling applications in catalysis, material science, and supramolecular chemistry [2]. The compound serves as a sulfur-containing building block for the synthesis of polycondensed heterocycles and coordination polymers, with its rigid planar structure and dual N,S-donor sites distinguishing it from oxygen-based pyridazine analogs [3].

Why Generic Substitution Fails for 3,6-Dimercaptopyridazine: Critical Differences in Tautomeric State, Coordination Geometry, and Redox Behavior


Substitution of 3,6-dimercaptopyridazine with structurally similar pyridazine derivatives or generic sulfur-containing ligands introduces significant experimental variability due to three compounding factors. First, the compound's dominant tautomeric form—3-mercaptopyridazine-6-thione in aqueous media [1]—differs fundamentally from oxygen-based analogs such as 3,6-dihydroxypyridazine, which exhibits anomalous protonation behavior with overlapping ionization constants [1]. Second, the 3,6-arrangement of sulfur donors creates a chelating geometry distinct from 2,5-dimercapto-pyridazine isomers, affecting molecular junction conductance and coordination polymer topology [2]. Third, the compound's bielectronic electrochemical reduction pathway to 1,2-dihydro derivatives is sensitive to ring substitution patterns, meaning analogs with different electron-withdrawing or electron-donating groups yield divergent intermediates [3]. These differences manifest in practical outcomes: varying polymer heat generation in tire formulations [4], altered metal-binding stoichiometry in catalyst design, and incompatible synthetic yields in heterocycle construction. Procurement decisions must therefore be guided by application-specific performance data rather than structural similarity alone.

3,6-Dimercaptopyridazine (CAS: 1445-58-5): Quantitative Evidence Guide for Scientific Selection


Tautomeric State Differentiation: 3,6-Dimercaptopyridazine Exists as 3-Mercaptopyridazine-6-Thione in Aqueous Solution Unlike Oxygen Analogs

Ionization constant and UV spectroscopic analysis of 3,6-dimercaptopyridazine and its N-methyl and S-methyl derivatives indicated that the parent compound exists as 3-mercaptopyridazine-6-thione in aqueous solution [1]. In contrast, the oxygen analog 3,6-dihydroxypyridazine and its N,N-dimethyl derivative behave abnormally on protonation, exhibiting two overlapping ionization constants due to different tautomeric equilibria [1]. This structural divergence directly impacts metal coordination speciation and pH-dependent reactivity profiles.

Tautomerism Spectroscopic characterization Ionization constants

Electrochemical Reduction Behavior: 3,6-Dimercaptopyridazine Follows Bielectronic Pathway with Substitution-Dependent Rearrangement

Pyridazines substituted with electron-withdrawing groups undergo bielectronic electrochemical reduction to yield corresponding 1,2-dihydro derivatives [1]. The 3,6-dithione substitution pattern in 3,6-dimercaptopyridazine introduces sulfur-based electron-withdrawing character that influences the reduction potential and subsequent rearrangement pathways. Depending on the nature of ring substitution, these 1,2-dihydro intermediates can either rearrange into 1,4-dihydropyridazine isomers or undergo further electrochemical reduction to activated pyrroles [1].

Electrochemistry Redox behavior Synthetic electrochemistry

Coordination Chemistry Versatility: Dithione Groups Enable Multidentate Metal Chelation for Supramolecular Synthesis

3,6-Dimercaptopyridazine contains dithione groups that enable versatile coordination chemistry, making it valuable for the preparation of metal-chelating ligands and coordination polymers [1]. The compound's rigid pyridazine core positions the sulfur donor atoms at a fixed 3,6-geometry, creating a defined chelation angle distinct from 2,5-dimercapto-pyridazine isomers. In comparative context, polycondensed pyridazines derived from similar building blocks reveal potential as rigid N-donor multidentate ligands for supramolecular synthesis of open coordination polymers [2].

Coordination polymers Metal-organic frameworks Supramolecular chemistry

Industrial Application Performance: Low Heat-Generation Rubber Formulation with 0.1-10 phr Loading Range

Japanese Patent JPS6431842A (Bridgestone Corp.) discloses a rubber composition with improved low heat-generation properties incorporating a specific dimercapto compound [1]. The composition comprises 100 parts by weight natural rubber and/or diene-type synthetic rubber compounded with 0.1-10 parts by weight reinforcing filler consisting of a dimercapto compound, with 3,6-dimercaptopyridazine explicitly cited as an exemplary compound [1]. The patent claims improved heat-generation improving effect and peptizing action of the polymer, with utility for automobile tire applications.

Rubber compounding Heat generation reduction Tire materials

Synthetic Versatility as Building Block: Access to Bicyclic Heterocyclic Systems via Dimercapto Intermediate

In the synthesis of pyridazine derivatives, treatment of 1-phenyl-4,5-dibromo-6(1H)-pyridazinone with ethanolic KHS solution yields the corresponding dimercapto compound [1]. This dimercapto intermediate serves as a versatile precursor for constructing bicyclic heterocyclic systems, including 2-thio-6-phenyl-thiazolino(4,5-d)-pyridazin-7-one and 2,3-dihydro-6-phenyl-p-dithiino-(2,3-d)-pyridazin-5(6H)-one derivatives [1]. The sulfur-containing substituents at the 3- and 6-positions enable subsequent cyclization reactions that are inaccessible with the corresponding oxygen-based or unsubstituted pyridazine analogs.

Heterocyclic synthesis Bicyclic compounds Sulfur-containing building blocks

3,6-Dimercaptopyridazine: Evidence-Backed Application Scenarios for Procurement and Research Selection


Coordination Polymer and Metal-Organic Framework Synthesis

Researchers designing coordination polymers or metal-organic frameworks (MOFs) where sulfur-based chelation is required should select 3,6-dimercaptopyridazine. Its rigid 3,6-arrangement of dithione/thiol donor groups provides predictable N,S- or S,S-bidentate coordination geometry distinct from the 2,5-isomer arrangement, enabling controlled supramolecular assembly [1]. The compound's defined tautomeric state as 3-mercaptopyridazine-6-thione in aqueous media ensures consistent metal-binding stoichiometry, unlike oxygen-based analogs that exhibit anomalous overlapping ionization equilibria [2]. This application scenario directly leverages the coordination versatility and tautomeric specificity established in Section 3.

Electrochemical Synthesis and Reductive Transformations

For electrochemical reduction studies or synthetic electrochemistry involving pyridazine substrates, 3,6-dimercaptopyridazine offers a defined bielectronic reduction pathway to 1,2-dihydro derivatives [1]. The electron-withdrawing character of the thione substituents influences reduction potential and subsequent rearrangement behavior—a consideration critical for reaction design and intermediate isolation. Researchers comparing pyridazines with varying substitution patterns can utilize this compound as a representative sulfur-substituted benchmark for structure-reactivity correlation studies. This scenario is directly supported by the electrochemical behavior evidence presented in Section 3.

Bicyclic Heterocycle Construction via Sulfur-Mediated Cyclization

Synthetic chemists targeting thiazolino-pyridazine or dithiino-pyridazine fused ring systems should procure 3,6-dimercaptopyridazine or employ its in situ generation as a dimercapto intermediate. The sulfur atoms at the 3- and 6-positions enable cyclization pathways to bicyclic heterocyclic systems that are inaccessible with amino, hydroxyl, or unsubstituted pyridazine analogs [1]. This compound is specifically indicated for the preparation of 2-thio-6-phenyl-thiazolino(4,5-d)-pyridazin-7-one and 2,3-dihydro-6-phenyl-p-dithiino-(2,3-d)-pyridazin-5(6H)-one derivatives. This application derives directly from the synthetic versatility evidence in Section 3.

Low Heat-Generation Rubber Compounding for Tire Applications

Industrial rubber compounders developing low heat-generation formulations for automobile tire applications should consider 3,6-dimercaptopyridazine at loading levels of 0.1-10 phr in natural rubber or diene-type synthetic rubber matrices [1]. The Bridgestone patent specifically exemplifies this compound as an effective dimercapto additive for improving heat-generation characteristics and polymer peptizing action. The validated 0.1-10 phr window provides a formulation starting point, with loading below 0.1 phr insufficient for effect and above 10 phr yielding no additional benefit. This scenario directly references the industrial application evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-dimercaptopyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.